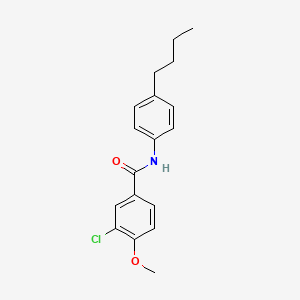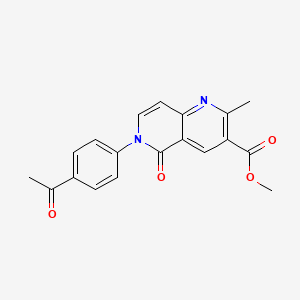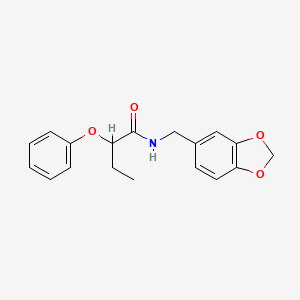![molecular formula C14H13NO3S2 B5012716 methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate, also known as METB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and disrupting cellular processes. For example, in the case of antifungal activity, this compound is thought to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its antifungal and enzyme inhibitory activities, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been found to have an effect on the central nervous system, with studies indicating that it may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate has several advantages for lab experiments, including its relatively simple synthesis method, its stability, and its ability to be easily purified. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate. One potential area of research is the development of this compound-based antifungal agents, which could be used to treat a range of fungal infections. Another potential area of research is the use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent.
Métodos De Síntesis
The synthesis of methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate involves the condensation of 2-(ethylthio)-4-formyl-5-oxo-1,3-thiazole with methyl 4-formylbenzoate in the presence of a base catalyst. The reaction yields the desired product, which is then purified using column chromatography. The purity and identity of the compound are confirmed using spectroscopic techniques, such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate has shown promising results in various scientific research applications. It has been studied for its potential use as an antifungal agent, as it has been found to inhibit the growth of several fungal strains. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-3-19-14-15-11(13(17)20-14)8-9-4-6-10(7-5-9)12(16)18-2/h4-8H,3H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZQZNTTZPZFZ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5012643.png)
![N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B5012651.png)

![3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5012670.png)

![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)